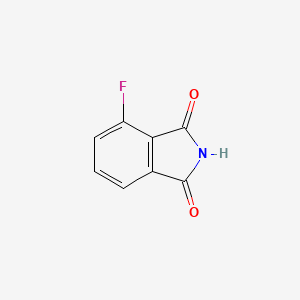

4-Fluoroisoindoline-1,3-dione

Description

BenchChem offers high-quality 4-Fluoroisoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoroisoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFGDCOBISHGRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622222 |

Source

|

| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-29-3 |

Source

|

| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Engineering of Cereblon Recruiters: A Technical Guide to 4-Fluoroisoindoline-1,3-dione Derivatives

Executive Summary

The 4-fluoroisoindoline-1,3-dione scaffold (commonly referred to as 4-fluorophthalimide) has transcended its origins as a simple building block to become a linchpin in modern targeted protein degradation (TPD).[1] Its strategic importance lies in the unique electronic properties of the C4-fluorine atom, which serves as a highly reactive handle for Nucleophilic Aromatic Substitution (

This guide addresses the critical need for robust, scalable functionalization of this core to generate Pomalidomide derivatives and Cereblon (CRBN) ligands for PROTAC® (Proteolysis Targeting Chimera) development. By leveraging the specific reactivity of the 4-fluoro motif, researchers can bypass complex de novo syntheses, enabling the rapid generation of degrader libraries.

Part 1: Chemical Architecture & Reactivity Profile[1]

The Fluorine Advantage in

Contrary to standard nucleophilic aliphatic substitution (

-

Mechanism: The reaction proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

-

Causality: The high electronegativity of fluorine induces a strong dipole at the C4 position (

).[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerates the rate-determining step: the initial nucleophilic attack. -

Stability: The C-F bond is strong, but in this specific electronic environment—flanked by electron-withdrawing carbonyls of the imide ring—it becomes the ideal "spring-loaded" trap for amines.

Structural Comparison of Halogenated Phthalimides

| Feature | 4-Fluoro Derivative | 4-Chloro/Bromo Derivative |

| High (Rapid kinetics at 80-100°C) | Low (Requires catalysis or extreme heat) | |

| Atom Economy | High (Low molecular weight leaving group) | Moderate |

| Solubility | Moderate in DMSO/DMF | Low to Moderate |

| Primary Use | Late-stage functionalization (Linker attachment) | Early-stage building block |

Mechanistic Visualization

The following diagram illustrates the critical Meisenheimer complex stabilization that dictates the success of the reaction.

Figure 1: The

Part 2: Synthetic Pathways & Protocols[1][2]

Synthesis of the Core: 4-Fluorothalidomide

Before linker attachment, the glutarimide ring (crucial for CRBN binding) is typically installed.

Reaction: 4-Fluorophthalic anhydride + 3-Aminopiperidine-2,6-dione HCl

Critical Process Parameter (CPP):

-

Solvent Choice: Glacial acetic acid is preferred over DMF/toluene to promote the dehydration/cyclization step without degrading the labile glutarimide ring.

-

Temperature: 110°C–130°C. Exceeding 140°C risks racemization of the glutarimide chiral center (though often used as a racemate).

Protocol: Library Generation via (Self-Validating)

This protocol describes the conversion of 4-fluorothalidomide into a linker-functionalized Pomalidomide analog.[1] This is the industry-standard method for creating PROTAC anchors.[1]

Reagents:

-

Substrate: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluorothalidomide).[1]

-

Nucleophile: N-Boc-ethylenediamine (or similar mono-protected diamine).[1]

-

Base: N,N-Diisopropylethylamine (DIPEA).[1]

-

Solvent: DMSO (anhydrous).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 4-fluorothalidomide in DMSO (0.2 M concentration).

-

Why DMSO? High dielectric constant stabilizes the polar transition state.

-

-

Addition: Add 1.2 eq of N-Boc-ethylenediamine followed by 2.0 eq of DIPEA.

-

Validation: The solution typically remains clear or turns slightly yellow.

-

-

Reaction: Heat to 90°C for 12–16 hours.

-

Visual Check: The reaction mixture will turn a deep yellow/orange color. This bathochromic shift is diagnostic of the formation of the 4-amino-phthalimide chromophore.

-

-

Workup: Pour the reaction mixture into ice-cold water (10x volume).

-

Precipitation: The product is lipophilic and should crash out as a yellow solid.

-

-

Purification: Filter the solid. Wash with water and diethyl ether.[1] If necessary, purify via flash chromatography (DCM:MeOH).[1]

Self-Validating Analytical Checkpoints:

-

1H NMR: Appearance of a triplet/multiplet at ~6.5–7.5 ppm (aromatic NH) and loss of the specific splitting pattern of the 4-fluoro starting material.

-

19F NMR (The Gold Standard): Complete disappearance of the signal at -110 to -120 ppm . If this peak remains, the reaction is incomplete.

-

LC-MS: Mass shift corresponding to

.[1]

PROTAC Assembly Workflow

The following diagram maps the integration of the 4-fluoro derivative into the broader PROTAC synthesis pipeline.

Figure 2: Strategic workflow for utilizing 4-fluorothalidomide in PROTAC synthesis. Phase 1 exploits the fluorine handle; Phase 2 attaches the target warhead.

Part 3: Therapeutic Applications & Mechanism[1]

The IMiD Class and Cereblon

Derivatives synthesized from 4-fluoroisoindoline-1,3-dione, such as Pomalidomide, function as "molecular glues."[1] They bind to the hydrophobic pocket of the E3 ubiquitin ligase Cereblon (CRBN).

-

Binding Interface: The glutarimide ring inserts into the tri-tryptophan pocket of CRBN.

-

Exit Vector: The 4-position (where the fluorine was substituted) points out towards the solvent. This is why it is the permissive site for linker attachment. Modifying this position does not sterically hinder CRBN binding, making it the universal attachment point for PROTACs.

Clinical Relevance

-

Multiple Myeloma: Pomalidomide (derived from this scaffold) induces the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]

-

PROTACs: By tethering this scaffold to a ligand for a different protein (e.g., BRD4 or BTK), the CRBN E3 ligase is hijacked to ubiquitinate and degrade that specific target.[2][3]

References

-

Synthesis and Reactivity of 4-Fluorothalidomide

-

Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 2021.[1]

-

-

Nucleophilic Aromatic Substitution Mechanism

-

PROTAC Design Principles

-

Chemical Properties and Safety

Sources

- 1. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nomenclature: A Technical Guide to the Synonyms of 4-Fluoroisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, precise communication is paramount. The accurate identification of chemical entities is the foundation upon which reproducible research is built. This guide provides an in-depth exploration of the synonyms and nomenclature surrounding 4-Fluoroisoindoline-1,3-dione, a key building block in contemporary pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document will not only list alternative names but also delve into the contextual nuances of their usage, the significance of its derivatives, and its practical application in synthesis.

The Core Scaffold: Identifying 4-Fluoroisoindoline-1,3-dione

The foundational compound, 4-Fluoroisoindoline-1,3-dione, is a fluorinated derivative of phthalimide. Its structure is characterized by an isoindoline-1,3-dione core with a fluorine atom substituted at the 4-position of the benzene ring. The correct identification of this parent compound is crucial to avoid ambiguity with its more complex and frequently cited derivatives.

| Property | Value |

| IUPAC Name | 4-Fluoroisoindoline-1,3-dione |

| CAS Number | 51108-29-3 |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

The primary synonyms for this core scaffold are often derived from the underlying phthalimide structure.

| Synonym | Type | Typical Context of Use |

| 4-Fluorophthalimide | Common Name | Widely used in synthetic and medicinal chemistry literature. |

| 4-Fluoro-1H-isoindole-1,3(2H)-dione | Systematic Name | Found in chemical databases and supplier catalogs.[1] |

The seemingly subtle difference in nomenclature between "isoindoline-1,3-dione" and "phthalimide" is rooted in the historical and systematic naming conventions of cyclic imides. For practical purposes in the scientific literature, these terms are often used interchangeably for this class of compounds.

The Prominent Derivative: 4-Fluoro-thalidomide

A significant portion of the scientific literature that mentions "4-Fluoroisoindoline-1,3-dione" is, in fact, referring to a more complex and biologically active derivative: 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . This compound is a fluorinated analog of thalidomide and plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[2]

| Property | Value |

| IUPAC Name | 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione |

| CAS Number | 835616-60-9 |

| Molecular Formula | C₁₃H₉FN₂O₄ |

| Molecular Weight | 276.22 g/mol |

This derivative has a rich synonymy due to its significance as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system that PROTACs hijack to induce targeted protein degradation.[2]

| Synonym | Type | Typical Context of Use |

| 4-Fluoro-thalidomide | Trivial Name | Commonly used in medicinal chemistry and chemical biology.[2][3] |

| Thalidomide 4-fluoride | Trivial Name | Used interchangeably with 4-Fluoro-thalidomide.[3] |

| Cereblon ligand 4 | Functional Name | Highlights its role as a ligand for the Cereblon E3 ligase.[3] |

| E3 ligase Ligand 4 | Functional Name | A more general functional descriptor used in the context of PROTACs.[3] |

| 2-(2,6-Dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione | Systematic Name | Found in chemical databases and supplier catalogs. |

The distinction between the parent scaffold and its thalidomide analog is critical for researchers. While 4-Fluoroisoindoline-1,3-dione is a synthetic precursor, 4-Fluoro-thalidomide is the functional moiety that engages with the cellular machinery in many drug discovery applications.

Synthetic Pathway and Relationship

The synthesis of both the parent scaffold and its key derivative typically begins with 4-Fluorophthalic anhydride . This precursor undergoes a condensation reaction with an appropriate amine to form the phthalimide ring.

Caption: Synthetic relationship between the precursor, core scaffold, and prominent derivative.

Experimental Protocol: Synthesis of 4-Fluoro-thalidomide

The following protocol details a common method for the synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, illustrating the practical application of its precursor.

Objective: To synthesize 4-Fluoro-thalidomide from 4-fluoroisobenzofuran-1,3-dione.[2]

Materials:

-

4-Fluoroisobenzofuran-1,3-dione (4-Fluorophthalic anhydride)

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Sodium Acetate (NaOAc)

-

Glacial Acetic Acid (HOAc)

-

Deionized Water

Procedure:

-

To a round-bottom flask, add 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq).

-

Add glacial acetic acid to the flask to serve as the solvent.

-

Stir the mixture at 135 °C overnight under a reflux condenser.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetic acid in vacuo.

-

Suspend the resulting residue in deionized water and stir at room temperature for 4 hours.

-

Collect the solid product by filtration.

-

Dry the solid in vacuo to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[2]

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as a high-boiling polar solvent that facilitates the dissolution of the reactants and the dehydration-condensation reaction.

-

Sodium Acetate: Acts as a base to neutralize the hydrochloride salt of the amine, liberating the free amine for the nucleophilic attack on the anhydride.

-

High Temperature (135 °C): Provides the necessary activation energy for the imide formation, which involves the loss of a water molecule.

-

Water Suspension and Stirring: This step is a purification method to wash away any remaining water-soluble impurities and salts.

Application in PROTAC Development

The significance of 4-Fluoro-thalidomide and its synonyms is intrinsically linked to the field of targeted protein degradation. PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: The role of 4-Fluoro-thalidomide as an E3 ligase ligand in the PROTAC mechanism.

In this context, 4-Fluoro-thalidomide serves as the "E3 Ligase Ligand" portion of the PROTAC, specifically recruiting the Cereblon E3 ligase. The fluorine substitution can modulate the binding affinity and physicochemical properties of the molecule, making it a valuable tool for optimizing PROTAC efficacy.

Conclusion

The nomenclature surrounding 4-Fluoroisoindoline-1,3-dione is a prime example of the precision required in scientific communication. A clear understanding of the distinction between the parent scaffold (CAS 51108-29-3) and its prominent thalidomide-based derivative (CAS 835616-60-9) is essential for any researcher working in this area. By recognizing the various synonyms and their contexts, scientists and drug development professionals can navigate the literature with greater accuracy, ensuring the integrity and reproducibility of their research.

References

-

4-Fluorophthalic anhydride . MySkinRecipes. Available at: [Link]

-

Amine + Anhydride . ReactionWeb.io. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- . PubChem. Available at: [Link]

-

Phthalimides: developments in synthesis and functionalization . National Institutes of Health. Available at: [Link]

-

2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione . PubChem. Available at: [Link]

-

Phthalimides . Organic Chemistry Portal. Available at: [Link]

-

Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) . MDPI. Available at: [Link]

-

Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents . National Institutes of Health. Available at: [Link]

-

The Gabriel Synthesis . Master Organic Chemistry. Available at: [Link]

-

Synthesis of Unnatural Fluorescent α-amino acids . Enlighten Theses. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src . National Institutes of Health. Available at: [Link]

-

Phthalimide . National Institute of Standards and Technology. Available at: [Link]

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities . ResearchGate. Available at: [Link]

-

First reported Protac-1 (1) and the most common E3 ligase ligands . ResearchGate. Available at: [Link]

-

Gabriel amino acids synthesis . YouTube. Available at: [Link]

-

Acid Anhydrides React with Amines to Form Amides . Chemistry LibreTexts. Available at: [Link]

-

Phthalimide . Wikipedia. Available at: [Link]

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities . journaljpri.com. Available at: [Link]

-

26.4: Synthesis of Amino Acids . Chemistry LibreTexts. Available at: [Link]

-

The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation . National Institutes of Health. Available at: [Link]

- US3979416A - Preparation of aminophthalic anhydrides. Google Patents.

-

4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides . PubMed. Available at: [Link]

-

Gabriel Synthesis . Chemistry LibreTexts. Available at: [Link]

-

Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones . ACS Publications. Available at: [Link]

Sources

Technical Deep Dive: 4-Fluoroisoindoline-1,3-dione Principles in PROTAC Design

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), 4-Fluoroisoindoline-1,3-dione (specifically as the core of 4-Fluoro-thalidomide ) represents a critical synthetic "warhead." It serves as the electrophilic precursor for generating Pomalidomide -based Cereblon (CRBN) ligands. Its utility stems from the high reactivity of the C4-fluorine atom toward Nucleophilic Aromatic Substitution (

Part 1: Chemical Architecture & The "Fluorine Advantage"

Structural Identity

While "4-Fluoroisoindoline-1,3-dione" refers to the fluorinated phthalimide core, in PROTAC development, it is almost exclusively utilized as 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (CAS: 835616-60-9).

-

The Glutarimide Ring: Essential for hydrogen bonding with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

The Phthalimide Core: Provides the rigid scaffold.

-

The C4-Fluorine: An electron-withdrawing leaving group activated by the adjacent carbonyls, enabling site-selective functionalization.

Reactivity Profile: vs. Cross-Coupling

The primary value of the 4-fluoro scaffold is its ability to bypass Buchwald-Hartwig aminations. The electron-deficient phthalimide ring makes the C4 position highly susceptible to nucleophilic attack by primary or secondary amines (linkers).

Why 4-Fluoro over 4-Amino?

-

4-Amino-thalidomide (Pomalidomide): Requires functionalization via alkylation (often non-selective) or reductive amination.

-

4-Fluoro-thalidomide: Allows for regioselective formation of the C4-nitrogen bond via

in a single step, preserving the integrity of the sensitive glutarimide ring (which is prone to hydrolysis under strong basic conditions).

Part 2: Synthetic Workflows & Protocols

Core Protocol: Linker Attachment via

This protocol describes the coupling of 4-fluorothalidomide with a mono-Boc-protected diamine linker.

Reagents:

-

Substrate: 4-Fluoro-thalidomide (1.0 equiv)

-

Nucleophile: N-Boc-diamine linker (1.2 – 1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMSO or DMF (High polarity is required to stabilize the Meisenheimer complex intermediate).

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-Fluoro-thalidomide in anhydrous DMSO (0.1 M concentration). Note: DMF can be used, but DMSO often accelerates

rates due to higher polarity. -

Addition: Add the amine linker followed by DIPEA.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

) for 12–16 hours.-

Critical Checkpoint: Monitor via LC-MS. The glutarimide ring is sensitive to hydrolysis. If hydrolysis byproducts (ring-opening) are observed, lower temperature to 70°C and extend time, or switch to a non-nucleophilic base like KF/Alumina.

-

-

Work-up: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine (x3) to remove DMSO.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Table 1: Solvent & Base Effects on Yield

| Solvent | Base | Temperature | Yield | Notes |

| DMSO | DIPEA | 90°C | 75-85% | Optimal standard condition. |

| DMF | 90°C | 50-60% | Slower reaction; higher hydrolysis risk. | |

| NMP | DIPEA | 110°C | 65% | Good for sterically hindered amines. |

| DMSO | 80°C | <40% | Inorganic bases often degrade the glutarimide. |

Visualization: The Mechanism

The following diagram illustrates the transition from the fluorinated precursor to the active PROTAC E3-ligand moiety.

Caption: Mechanism of linker attachment via Nucleophilic Aromatic Substitution (

Part 3: Structural Biology & SAR

Binding Mode Implications

The substitution of Fluorine with an amine (resulting in a Pomalidomide derivative) significantly alters the electronic landscape of the phthalimide ring.

-

Unsubstituted Thalidomide: Binds CRBN with moderate affinity.

-

4-Amino-Thalidomide (Pomalidomide): The amino group at C4 acts as an electron donor. This creates a specific electronic distribution that enhances van der Waals contacts within the CRBN binding pocket.

-

Vector Exit: The C4 position directs the linker out of the binding pocket towards the solvent-exposed region, allowing the connected "warhead" to reach the Target Protein (POI) without steric clash with the E3 ligase.

4-Fluoro vs. 5-Fluoro

While 5-fluorothalidomide exists, the 4-fluoro isomer is preferred for PROTACs.

-

Synthetic Efficiency: The C4 position is more activated for

due to closer proximity to the carbonyls in the specific resonance structures of the phthalimide. -

Biological Potency: Pomalidomide (4-amino) derivatives generally show higher degradation potency (Dmax) and lower IC50 values for CRBN binding compared to 5-amino isomers (Lenalidomide-like substitution patterns).

Part 4: Case Study - IRAK4 Degrader Synthesis

A quintessential example of this scaffold's utility is the synthesis of IRAK4 degraders (e.g., similar to compound 1 in J. Med. Chem. literature).[1][2][3][4][5][6]

Workflow:

-

E3 Ligand Synthesis: 4-Fluorothalidomide is reacted with tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (Linker) in DMSO at 90°C. Yield: 82%.

-

Deprotection: The Boc group is removed with TFA/DCM.

-

POI Ligand Coupling: The resulting free amine is coupled via amide bond formation to an IRAK4 inhibitor (e.g., a kinase inhibitor carboxylic acid derivative).

-

Result: A heterobifunctional PROTAC that recruits CRBN to IRAK4.

PROTAC Mechanism of Action

Caption: The cascade of targeted protein degradation initiated by the PROTAC ternary complex.[4][5][6]

References

-

Yang, X., et al. "Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders."[6] European Journal of Medicinal Chemistry, 2021.[6] [Link]

-

Nilewski, C., et al. "Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries." RSC Medicinal Chemistry, 2021. [Link]

-

Steinebach, C., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2020. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoroisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data of 4-Fluoroisoindoline-1,3-dione, a key building block in medicinal chemistry and materials science. As a fluorinated analog of phthalimide, its unique electronic properties warrant a detailed understanding of its spectral characteristics. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this compound.

The Structural Significance of 4-Fluoroisoindoline-1,3-dione

4-Fluoroisoindoline-1,3-dione belongs to the phthalimide class of compounds, which are characterized by an isoindoline-1,3-dione core.[1] The introduction of a fluorine atom onto the benzene ring at the 4-position significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon in the development of novel therapeutic agents and functional materials.[2] The precise characterization of this molecule is paramount to ensure the integrity of subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Fluoroisoindoline-1,3-dione, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a comprehensive analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like fluorine and the carbonyl groups in 4-Fluoroisoindoline-1,3-dione, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between neighboring, non-equivalent protons provides information on the connectivity of the molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoroisoindoline-1,3-dione in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the N-H proton of the imide.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Data Interpretation and Predicted Spectrum:

Based on the structure of 4-Fluoroisoindoline-1,3-dione and data from analogous compounds like phthalimide[3][4], the following ¹H NMR spectral characteristics are anticipated:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Imide (N-H) | 11.0 - 11.5 (in DMSO-d₆) | Broad singlet | - | The acidic proton of the imide is typically broad due to exchange and quadrupole effects from the nitrogen. Its chemical shift is highly dependent on the solvent and concentration. In phthalimide, this proton appears around 11.38 ppm in DMSO-d₆.[4] |

| Aromatic (H-5) | 7.9 - 8.1 | Doublet of doublets | ortho J(H-H) ≈ 8 Hz, meta J(H-F) ≈ 5 Hz | This proton is ortho to a carbonyl group and meta to the fluorine atom, leading to deshielding. It will be split by the adjacent proton (H-6) and the fluorine atom. |

| Aromatic (H-6) | 7.7 - 7.9 | Triplet of doublets | ortho J(H-H) ≈ 8 Hz, ortho J(H-H) ≈ 8 Hz, meta J(H-F) ≈ 2 Hz | This proton is coupled to two ortho protons (H-5 and H-7) and will show a complex splitting pattern further influenced by the meta coupling to fluorine. |

| Aromatic (H-7) | 7.5 - 7.7 | Doublet of doublets | ortho J(H-H) ≈ 8 Hz, ortho J(H-F) ≈ 9 Hz | This proton is ortho to the fluorine atom, resulting in a significant through-bond coupling. It is also coupled to the adjacent proton (H-6). |

Visualization of ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for 4-Fluoroisoindoline-1,3-dione.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear at high chemical shifts (160-220 ppm).[5] The presence of an electronegative fluorine atom will also influence the chemical shifts of the aromatic carbons it is attached to and those nearby through both inductive and resonance effects.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR, dissolved in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: A high-field NMR spectrometer is advantageous.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 256 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons.

-

Data Interpretation and Predicted Spectrum:

The predicted ¹³C NMR spectrum of 4-Fluoroisoindoline-1,3-dione is as follows:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 165 - 170 | The imide carbonyl carbons are highly deshielded and appear in this characteristic region. |

| Aromatic (C-4, C-F) | 160 - 165 (d, ¹J(C-F) ≈ 250 Hz) | The carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly deshielded. |

| Aromatic (C-3a, C-7a) | 130 - 135 | These quaternary carbons are part of the aromatic ring and adjacent to the imide ring. |

| Aromatic (C-5, C-7) | 120 - 130 (d, J(C-F) variable) | These carbons will show smaller couplings to the fluorine atom. |

| Aromatic (C-6) | 115 - 125 (d, J(C-F) variable) | The chemical shifts of these aromatic carbons are influenced by the fluorine substituent. |

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.[6] The chemical shift range is much wider than for ¹H NMR, making it very sensitive to small changes in the electronic environment.[7][8]

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing ¹⁹F.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is used. Proton decoupling is often employed to simplify the spectrum.

-

Number of Scans: Typically, 16 to 64 scans are sufficient.

-

Data Interpretation and Predicted Spectrum:

A single signal is expected in the ¹⁹F NMR spectrum of 4-Fluoroisoindoline-1,3-dione.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) | Rationale |

| Ar-F | -100 to -120 | Triplet of doublets | The chemical shift of fluorine attached to an aromatic ring falls within this range.[9][10] In a proton-coupled spectrum, it will be split by the two ortho protons (H-5 and H-7) and the meta proton (H-6). |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 4-Fluoroisoindoline-1,3-dione, the key vibrations are the C=O stretches of the imide, the N-H stretch, and the C-F stretch.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CHCl₃).

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Predicted Spectrum:

The IR spectrum of 4-Fluoroisoindoline-1,3-dione is expected to show the following characteristic absorption bands:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3100 | Medium | The stretching vibration of the N-H bond in the imide. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic C-H stretching of the benzene ring. |

| C=O Stretch (Asymmetric) | ~1770 | Strong | Cyclic imides show two carbonyl stretching bands due to symmetric and asymmetric stretching. The asymmetric stretch is typically at a higher frequency.[11] |

| C=O Stretch (Symmetric) | ~1710 | Strong | The symmetric C=O stretch of the imide. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | Stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-F Stretch | 1250 - 1100 | Strong | A strong absorption due to the stretching of the carbon-fluorine bond. |

Visualization of Key IR Absorptions

Caption: Key functional groups and their expected IR absorption frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. Electron Impact (EI) ionization is a common technique that can lead to fragmentation of the molecule, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe (for EI) or dissolved in a suitable solvent and infused or injected via an LC system (for ESI).

-

Ionization: Choose an appropriate ionization method (e.g., EI or ESI).

-

Mass Analysis: A variety of mass analyzers can be used (e.g., quadrupole, time-of-flight).

Data Interpretation and Predicted Spectrum:

The molecular weight of 4-Fluoroisoindoline-1,3-dione (C₈H₄FNO₂) is 165.12 g/mol .

-

ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 166. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 164.

-

EI-MS: The molecular ion peak (M⁺) would be observed at m/z 165. Key fragmentation patterns for phthalimides involve the loss of CO, and cleavage of the imide ring.[12][13][14]

Predicted Fragmentation Pathway (EI-MS):

Caption: A plausible fragmentation pathway for 4-Fluoroisoindoline-1,3-dione in EI-MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of 4-Fluoroisoindoline-1,3-dione, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data presented in this guide, based on established spectroscopic principles and data from closely related analogs, serves as a reliable reference for researchers working with this important fluorinated building block. The detailed experimental protocols and interpretations provide a framework for obtaining and analyzing high-quality spectroscopic data, ensuring the scientific integrity of research in drug discovery and materials science.

References

-

Zibo Anquan Chemical Co., Ltd. (2023). What is phthalic anhydride h nmr analysis? Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) end-functionalized PEtOx (300 MHz, solvent CDCl3). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of phthalimide analog. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Fluorophthalic anhydride. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ( a ) phthalic anhydride (PA), ( b ) pyromellitic dianhydride (PMDA), ( c ) naphthalic anhydride (NA) and ( d ) naphthalene tetracarboxyllic dianhydride (NTDA). Retrieved from [Link]

-

Chemical Papers. (n.d.). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). Phthalimide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phthalimide. NIST WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

-

Journal of Fluorine Chemistry. (2011). Analysis of 19F and 13C NMR spectra of tetrafluorophthalic anhydride and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

-

HETEROCYCLES. (2017). A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically active species. New Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Retrieved from [Link]

-

MDPI. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 4-Fluorophthalic anhydride [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. printo.2promojournal.com [printo.2promojournal.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Evaluation of 4-Fluoroisoindoline-1,3-dione Binding to Cereblon via TR-FRET Competition

Introduction & Scientific Context

Cereblon (CRBN) functions as the substrate recognition receptor of the CRL4 (Cullin-Ring Ligase 4) E3 ubiquitin ligase complex.[1] Small molecule immunomodulatory drugs (IMiDs)—such as thalidomide, lenalidomide, and pomalidomide—bind to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN, altering its surface topology to recruit and degrade neosubstrates (e.g., IKZF1, CK1α).

The molecule 4-Fluoroisoindoline-1,3-dione (also known as 4-fluorophthalimide) represents a critical structural fragment often used in the synthesis of fluorinated IMiDs and PROTAC linkers. While the glutarimide ring of thalidomide is the primary pharmacophore responsible for anchoring into the CRBN tri-tryptophan pocket [1, 2], the phthalimide moiety (where the fluorine is substituted) is solvent-exposed and dictates neosubstrate specificity.

Purpose of this Assay: This protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay to quantify the intrinsic affinity (if any) of the 4-Fluoroisoindoline-1,3-dione fragment compared to full-length IMiDs. This is essential for:

-

Fragment-Based Drug Discovery (FBDD): Determining if the fluorinated core contributes to binding enthalpy.

-

Negative Control Validation: Verifying that the glutarimide ring is strictly required for binding in your specific library.

-

QC of Synthesis Precursors: Ensuring the starting material does not interfere with the assay window.

Assay Principle: TR-FRET Competition

This assay utilizes a homogeneous, proximity-based competition format.

-

The Target: Recombinant Human CRBN-DDB1 complex, tagged (e.g., His-tag or FLAG-tag).

-

The Donor: A Terbium (Tb)-labeled antibody recognizing the protein tag (e.g., Tb-anti-His).

-

The Tracer (Acceptor): Cy5-conjugated Thalidomide (binds the active site).

-

The Competitor: 4-Fluoroisoindoline-1,3-dione.

Mechanism: When the Cy5-Tracer binds CRBN, it is brought into proximity with the Tb-Donor. Excitation of Tb (340 nm) results in energy transfer to Cy5, emitting fluorescence at 665 nm. If 4-Fluoroisoindoline-1,3-dione binds CRBN, it displaces the tracer, decreasing the TR-FRET signal (lowering the 665nm/620nm ratio).

Diagram 1: Assay Mechanism and Energy Transfer

Caption: Schematic of the TR-FRET competition. The test compound competes with the Cy5-tracer for the CRBN binding pocket.[2] Displacement results in signal loss.

Materials and Reagents

| Component | Specification | Recommended Source/Notes |

| Protein | Human CRBN-DDB1 Complex (His-tagged) | Recombinant, expressed in HEK293 or Insect cells. High purity (>90%) is critical. |

| Tracer | Cy5-Thalidomide (or BODIPY-Thalidomide) | |

| Detection Ab | Tb-labeled Anti-His Antibody | Lanthanide donor. |

| Test Compound | 4-Fluoroisoindoline-1,3-dione | Purity >98%. Dissolved in 100% DMSO. |

| Pos. Control | Pomalidomide | High affinity binder ( |

| Neg. Control | DMSO | Vehicle control. |

| Assay Buffer | TR-FRET Buffer | 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA. |

| Plate | 384-well Low Volume White/Black | OptiPlate-384 or equivalent for fluorescence. |

Experimental Protocol

Pre-requisite: Determine the

Step 1: Compound Preparation

Note: 4-Fluoroisoindoline-1,3-dione has lower solubility than full IMiDs. Ensure complete dissolution.

-

Stock Solution: Prepare a 10 mM stock of 4-Fluoroisoindoline-1,3-dione in 100% DMSO.

-

Serial Dilution: Perform a 1:3 serial dilution in 100% DMSO to generate a 10-point dose-response curve.

-

Top Concentration: Start high (e.g., 1 mM) because this fragment is expected to be a weak binder.

-

-

Intermediate Dilution: Dilute the DMSO series 1:50 into Assay Buffer to reduce DMSO concentration to 2% (4x final concentration).

Step 2: Master Mix Preparation

Prepare reagents at 2x or 4x final concentrations.

-

2x Protein Mix: Dilute CRBN-DDB1 and Tb-Anti-His antibody in Assay Buffer.

-

Target Final Conc: 50 nM CRBN, 2 nM Tb-Ab.

-

-

4x Tracer Mix: Dilute Cy5-Thalidomide in Assay Buffer.

-

Target Final Conc: 60 nM (approx.

).

-

Step 3: Assay Assembly (384-well plate)

Dispense in the following order to a low-volume 384-well plate (total volume 20 µL):

| Order | Component | Volume | Final Conc. |

| 1 | Test Compound (diluted in buffer) | 5 µL | Varying (Max 50 µM), 0.5% DMSO |

| 2 | 2x Protein/Antibody Mix | 10 µL | 50 nM CRBN / 2 nM Tb-Ab |

| 3 | Incubation 1 (Optional) | 15 min | Allow pre-equilibrium |

| 4 | 4x Tracer Mix | 5 µL | 60 nM |

Step 4: Incubation and Reading

-

Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

-

Incubate at Room Temperature (RT) for 60–90 minutes . Note: CRBN kinetics can be slow; equilibrium is crucial.

-

Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 340 nm (Tb)

-

Emission 1: 665 nm (Cy5 - FRET signal)

-

Emission 2: 620 nm (Tb - Reference signal)

-

Delay: 50 µs | Window: 400 µs

-

Diagram 2: Experimental Workflow

Caption: Step-by-step liquid handling workflow for the CRBN TR-FRET competition assay.

Data Analysis & Interpretation

Calculation

-

TR-FRET Ratio:

-

Percent Inhibition:

-

Max Signal: DMSO control (Protein + Tracer + DMSO).

-

Min Signal: No Protein control (Buffer + Tracer + DMSO) or excess Pomalidomide (10 µM).

-

-

Curve Fitting: Fit data to a 4-parameter logistic (Hill) equation to determine

.

Expected Results (Critical Scientific Insight)

-

Pomalidomide (Control): Expect

.[3] -

4-Fluoroisoindoline-1,3-dione (Test):

-

Scenario A (No Binding): If the glutarimide ring is strictly required (as suggested by Fischer et al. [1]), this fragment will show flat line (no inhibition) up to 50 µM. This confirms the fragment is a non-binder and suitable negative control.

-

Scenario B (Weak Binding): If the fluorination creates unique electronic interactions, you may see very weak inhibition (

). -

Note: If you observe high affinity (

), verify the chemical identity; you may have inadvertently synthesized the full glutarimide-containing analog.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Assay Window (Max/Min < 2) | Tracer degradation or Protein inactive | Use fresh Cy5-Thalidomide (light sensitive). Ensure CRBN is stored at -80°C and not freeze-thawed >2 times. |

| Hook Effect | Tracer concentration too high | Retitrate Tracer. Ensure [Tracer] |

| Compound Precipitation | 4-Fluoroisoindoline-1,3-dione insolubility | Check plate for turbidity. Reduce top concentration or increase DMSO tolerance (titrate DMSO up to 1% if protein tolerates). |

| High Background | Non-specific binding | Add 0.01% Triton X-100 or increase BSA to 0.1%. |

References

-

Fischer, E. S., et al. (2014).[4] Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.

-

Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

-

BPS Bioscience. (n.d.). Cereblon Binding Assay Kit (FP) Protocol.[2][5]

-

Tokunaga, Y., et al. (2020).[3] Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 10, 15336.

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Dynamics of the Cereblon Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

Step-by-step guide for linker conjugation to 4-Fluoroisoindoline-1,3-dione

Application Note: Optimized Conjugation of Linkers to 4-Fluoroisoindoline-1,3-dione Scaffolds

Abstract & Strategic Context

In the development of Proteolysis Targeting Chimeras (PROTACs), the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is frequently achieved using Thalidomide or Pomalidomide analogs.[1][2] A critical synthetic entry point for these ligands is 4-Fluoroisoindoline-1,3-dione (and its derivative 4-Fluoro-thalidomide ).[2]

The fluorine atom at the C4 position serves as a highly specific handle for Nucleophilic Aromatic Substitution (

-

Hydrolysis: The imide rings (both the phthalimide core and the glutarimide moiety in thalidomide) are sensitive to aqueous base, leading to ring-opening and loss of CRBN binding affinity.[2]

-

Incomplete Conversion: The electron-withdrawing effect of the carbonyls activates the ring, but steric hindrance and linker polarity can stall the reaction.[2]

This guide provides a validated, self-correcting protocol to maximize yield and purity while preserving the integrity of the hydrolytically sensitive imide rings.

Mechanistic Insight: The Pathway

The conjugation relies on the electron-poor nature of the isoindoline-1,3-dione ring. The carbonyl groups at C1 and C3 withdraw electron density, making the C4-position susceptible to nucleophilic attack.

Reaction Mechanism Diagram

The following diagram illustrates the transition from the fluorinated precursor to the amine-conjugated ligand via the Meisenheimer complex.[2]

Caption:

Pre-Experimental Planning

Reagent Selection Table

| Component | Recommended Reagent | Role | Rational & Causality |

| Substrate | 4-Fluoro-thalidomide (or 4-fluoroisoindoline-1,3-dione) | Electrophile | The Fluorine is a better leaving group than Chlorine or Nitro in this specific scaffold due to high electronegativity stabilizing the transition state. |

| Solvent | DMSO (Anhydrous) or NMP | Solvent | High dielectric constant promotes polar transition states.[2] Avoid alcohols (nucleophilic competition) and water (hydrolysis).[2] |

| Base | DIPEA (N,N-Diisopropylethylamine) | Proton Scavenger | Non-nucleophilic organic base.[2] Inorganic bases ( |

| Linker | Mono-Boc-diamine or PEG-amine | Nucleophile | Use monoprotected diamines to prevent polymerization (A-A + B-B reactions).[2] |

Critical Warning: Imide Stability

The glutarimide ring of thalidomide derivatives hydrolyzes rapidly at pH > 8 in aqueous media.[2]

Detailed Protocol: Standard Conjugation[2]

Scale: 100 mg (approx.[2] 0.36 mmol of 4-Fluoro-thalidomide) Expected Yield: 65–85%[2]

Step 1: Reaction Assembly

-

Preparation: Dry a 4 mL glass vial or microwave tube in an oven. Allow to cool under nitrogen.

-

Dissolution: Add 4-Fluoro-thalidomide (100 mg, 1.0 equiv) to the vial.

-

Solvent: Add anhydrous DMSO (1.0 mL). Concentration should be high (0.3–0.5 M) to drive kinetics.[2]

-

Note: If the linker is a salt (e.g., HCl salt), dissolve it separately in minimal DMSO with 1 equiv of DIPEA before adding.[2]

-

-

Linker Addition: Add the Amine Linker (1.2 – 1.5 equiv).

-

Why Excess? Drives the reaction to completion and consumes the valuable fluorinated core.[2]

-

-

Base Addition: Add DIPEA (2.5 – 3.0 equiv).

-

Stoichiometry: 1 equiv to neutralize the HF generated, 1 equiv to free the amine (if salt used), and excess to maintain basicity without nucleophilicity.[2]

-

Step 2: Thermal Activation

-

Sealing: Cap the vial tightly (Teflon-lined cap).

-

Heating: Place in a heating block at 90°C .

-

Duration: Stir for 12–16 hours.

-

Microwave Alternative: 100°C for 45–60 minutes (high absorption setting).

-

Step 3: Monitoring & Validation (QC)

Do not proceed to workup without confirming conversion.[2]

-

LCMS: Take a 2 µL aliquot, dilute in 200 µL MeCN.

-

TLC: 5% MeOH in DCM. The product is usually more polar (lower

) than the fluoro-starting material but less polar than the free amine linker.[2]

Step 4: Workup & Purification

Avoid liquid-liquid extraction if possible due to the polarity of DMSO.

Method A: Direct Prep-HPLC (Preferred) [2]

-

Dilute reaction mixture with 2 mL of 50:50 Water:MeCN (containing 0.1% Formic Acid) .

-

Filter through a 0.22 µm syringe filter.[2]

-

Inject directly onto C18 Prep-HPLC.[2]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the imide).[2]

-

Method B: Precipitation (For hydrophobic linkers) [2]

Experimental Workflow Diagram

Caption: Decision tree for synthesis and purification, highlighting the critical QC step to detect hydrolysis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Ring Hydrolysis (+18 mass) | Wet DMSO or excessive heat.[2] | Use fresh anhydrous DMSO.[2] Lower temp to 80°C. Ensure DIPEA is dry. |

| No Reaction | Amine linker is protonated (salt form).[2] | Add 1.0 extra equiv of DIPEA. Verify linker solubility. |

| Bis-substitution | Linker is a diamine with no protecting group.[2] | Use Mono-Boc protected linkers.[2] Add linker dropwise to excess core.[2] |

| Dark/Black Mixture | Thermal decomposition.[2] | Degas DMSO with Nitrogen before heating (oxidative degradation).[2] |

References

-

Fischer, E. S., et al. (2014).[2] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[2] Nature, 512(7512), 49–53.[2] [Link][2]

-

Chamberlain, P. P., et al. (2014).[2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology, 21, 803–809.[2] [Link]

-

Zhou, B., et al. (2018).[2] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression.[2] Journal of Medicinal Chemistry, 61(2), 462–481.[2] [Link][2]

Cell permeability assays for 4-Fluoroisoindoline-1,3-dione-based PROTACs

Application Note: Cell Permeability Profiling for 4-Fluoroisoindoline-1,3-dione-derived PROTACs

Abstract

The development of Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs) often relies on the nucleophilic aromatic substitution (

Part 1: The Chemical Context & Permeability Paradox

From Synthon to Scaffold

The term "4-Fluoroisoindoline-1,3-dione-based" refers to the synthetic lineage of the PROTAC. The fluorine atom at the C4 position of the phthalimide ring serves as a highly reactive handle for

-

Reaction: The fluorine is displaced by the linker amine, forming a stable aniline bond.

-

Result: The final PROTAC retains the isoindoline-1,3-dione core (part of the glutarimide system) required for CRBN binding but loses the fluorine.

-

Physicochemical Consequence: The resulting molecule is a "molecular dumbbell"—two lipophilic ligands connected by a flexible linker. This structure drives high lipophilicity (LogP > 4) but poor water solubility, leading to significant Non-Specific Binding (NSB) in plastic labware, which often falsifies standard permeability data.

The Permeability-Efflux Interplay

Unlike small molecules that diffuse passively, CRBN-based PROTACs often face a "double whammy":

-

Slow Passive Diffusion: Due to large molecular size (MW > 800).

-

Active Efflux: The glutarimide moiety and many linker motifs are substrates for P-glycoprotein (P-gp/MDR1) and BCRP, leading to high Efflux Ratios (ER > 2).

Part 2: Strategic Assay Architecture

To accurately profile these molecules, a tiered approach is required.[1] Standard PAMPA is useful for ranking, but Caco-2 with BSA sinks is the mandatory gold standard for this class.

Figure 1: Tiered screening workflow. Note the critical requirement for BSA in Tier 2 to prevent compound loss to plasticware.

Part 3: Protocol A – High-Throughput PAMPA (The Passive Filter)

Purpose: Rapidly rank compounds by passive transcellular permeability. Limitation: Does not detect efflux; often underestimates permeability for bRo5 molecules if membrane composition isn't optimized.

Materials:

-

Membrane: 4% Phosphatidylcholine (PC) in Dodecane (creates a "looser" membrane mimic suitable for large molecules).

-

Donor Buffer: PBS pH 7.4 + 5% DMSO (to maintain solubility).

-

Acceptor Buffer: PBS pH 7.4 + 1% Tween-20 (sink condition to drive diffusion).

Workflow:

-

Preparation: Dilute PROTAC stocks (10 mM in DMSO) to 10 µM in Donor Buffer.

-

Assembly: Add 300 µL Donor solution to the bottom plate.

-

Coating: Apply 5 µL of Lipid/Dodecane mix to the filter of the top plate (donor). Wait 30s for impregnation.

-

Incubation: Add 200 µL Acceptor Buffer to top wells. Sandwich plates and incubate for 5 hours at 25°C (longer incubation required for large PROTACs).

-

Analysis: Quantify both compartments via LC-MS/MS.

Part 4: Protocol B – Caco-2 Permeability with BSA Sinks (The Gold Standard)

Scientific Rationale: Standard Caco-2 protocols use protein-free buffers.[2] For CRBN-PROTACs, this leads to low recovery (<50%) because the hydrophobic PROTACs stick to the cell monolayer and the plastic receiver plate. Adding Bovine Serum Albumin (BSA) to the receiver compartment creates a "sink" that mimics the blood compartment and prevents plastic binding.

Experimental Setup

-

Cell Line: Caco-2 cells (ATCC), differentiated for 21 days on Transwell® inserts (0.4 µm pore size).

-

Integrity Marker: Lucifer Yellow (LY). Rejection > 99% required.

-

Buffers:

-

Apical (A): HBSS pH 7.4 (Transport Buffer).

-

Basolateral (B): HBSS pH 7.4 + 4% BSA (w/v) .

-

Step-by-Step Workflow

Step 1: Equilibration

Wash monolayers twice with pre-warmed HBSS (37°C). Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

Step 2: Dosing (Bi-Directional) Perform the assay in two directions to calculate the Efflux Ratio (ER).

-

A

B (Absorptive):-

Donor (Apical): 10 µM PROTAC in HBSS.

-

Receiver (Basolateral): HBSS + 4% BSA .

-

-

B

A (Secretory/Efflux):-

Donor (Basolateral): 10 µM PROTAC in HBSS.

-

Receiver (Apical): HBSS + 4% BSA .

-

Step 3: Incubation

Incubate at 37°C, 5%

Step 4: Sampling

-

Take 50 µL aliquots from Receiver wells.

-

Take 20 µL from Donor wells (T=0 and T=120) to calculate Mass Balance (Recovery).

-

Critical: Immediately add acetonitrile containing Internal Standard (IS) to precipitate the BSA and extract the PROTAC.

Figure 2: Caco-2 Transwell setup highlighting the asymmetric buffer composition (BSA sink).

Part 5: LC-MS/MS Quantification

PROTACs are often potent in the nanomolar range, meaning permeability samples will contain picomolar concentrations.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Ionization: ESI Positive mode.

-

Transitions: Monitor the parent ion

or-

Tip: The glutarimide ring often fragments to lose -NH-CO- (mass loss of ~43 or ~56). Use this as a quantifier transition.

-

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), high organic gradient (5% to 95% ACN) to elute lipophilic PROTACs.

Part 6: Data Analysis & Interpretation

Calculations

Apparent Permeability (

- = Rate of permeation (amount/time).

-

= Surface area of filter (

- = Initial donor concentration.

Efflux Ratio (ER):

Recovery (Mass Balance):

Interpretation Table

| Metric | Value | Interpretation for PROTACs |

| High Permeability. Excellent for bRo5. | ||

| Moderate. Acceptable if potency is high. | ||

| Low. Likely poor cellular activity. | ||

| Efflux Ratio (ER) | Passive Diffusion Dominant. Ideal. | |

| Efflux Substrate. P-gp/BCRP liability. | ||

| Recovery | High NSB. Retest with higher BSA % or glass inserts. |

References

-

Matsson, P., & Kihlberg, J. (2017). How to Design Drugs that Go Beyond the Rule of 5. Journal of Medicinal Chemistry. Link

-

Pike, A., et al. (2020). Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective. Drug Discovery Today. Link

-

Atilaw, Y., et al. (2021). Solution Conformations of a Linked Macrocyclic PROTAC Bound to Cereblon and BRD4. ACS Chemical Biology.[4] Link

-

Konze, K. D., et al. (2019). An Orally Bioavailable Proteolysis Targeting Chimera (PROTAC) Degrader of the Androgen Receptor. Journal of Medicinal Chemistry. Link

-

Huber, K. V. M., et al. (2022). Cell Permeability of PROTACs: Challenges and Opportunities. Methods in Molecular Biology. Link

Sources

Methods for purifying 4-Fluoroisoindoline-1,3-dione after synthesis

Application Note: High-Purity Isolation of 4-Fluoroisoindoline-1,3-dione

Introduction

4-Fluoroisoindoline-1,3-dione (also known as 4-fluorophthalimide) is a critical intermediate in the synthesis of next-generation immunomodulatory drugs (IMiDs), including fluorinated analogs of thalidomide and pomalidomide. Its structural integrity is paramount; even trace impurities can significantly alter the binding kinetics of downstream E3 ubiquitin ligase ligands.

This guide addresses the purification of 4-fluoroisoindoline-1,3-dione synthesized via the condensation of 3-fluorophthalic anhydride with a nitrogen source (urea, formamide, or ammonium acetate). This route, while efficient, often yields a crude product contaminated with unreacted anhydride, hydrolyzed phthalamic acid intermediates, and inorganic salts.

Compound Profile:

-

CAS Number: 394-27-4

-

Appearance: White to off-white crystalline solid

-

Melting Point: ~180–200 °C (Dependent on purity)

-

Acidity (pKa): ~8.5–9.5 (Imide N-H)

Impurity Profiling & Separation Logic

Effective purification relies on exploiting the physicochemical differences between the target imide and its specific impurities.

| Impurity Type | Origin | Physicochemical Property | Separation Strategy |

| 3-Fluorophthalic Acid | Hydrolysis of starting anhydride | High Acidity (pKa₁ ~2.9) | Chemical Wash: Soluble in weak base (NaHCO₃). |

| 3-Fluorophthalic Anhydride | Unreacted starting material | Hydrolyzable / Soluble in organics | Hydrolysis/Wash: Converts to acid in aqueous workup. |

| Phthalamic Acid Intermediate | Incomplete cyclization | Amphoteric / Polar | Thermal Cyclization: Convert to product or wash with H₂O. |

| Inorganic Salts | Catalysts/Ammonium salts | Highly Water Soluble | Aqueous Wash: Soluble in water. |

| Oligomers/Tars | Thermal degradation | Non-polar / High MW | Recrystallization: Insoluble in cold ethanol/toluene. |

Protocol A: Chemical Washing (The "Bicarbonate Filter")

Rationale: The most persistent impurity is often the hydrolyzed starting material (3-fluorophthalic acid). The acidity difference between the carboxylic acid (pKa ~3) and the imide (pKa ~9) allows for a selective "chemical filter" using sodium bicarbonate (pH ~8.5).

Reagents:

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

0.1 M Hydrochloric Acid (HCl)

Step-by-Step Protocol:

-

Quench & Filter: If the synthesis was performed in a solvent (e.g., acetic acid), pour the reaction mixture into excess ice-water (10:1 ratio water:reaction volume). Stir for 30 minutes to precipitate the crude solid. Filter via vacuum filtration.

-

Bicarbonate Slurry: Transfer the wet crude cake to a beaker. Add saturated NaHCO₃ solution (5 mL per gram of crude).

-

Digestion: Stir the slurry vigorously at room temperature for 20–30 minutes.

-

Mechanism:[2][4][5] The bicarbonate neutralizes and dissolves the highly acidic 3-fluorophthalic acid impurities as sodium salts. The target 4-fluoroisoindoline-1,3-dione (weakly acidic) remains protonated and insoluble at this pH.

-

Warning: Do not heat above 40°C or use strong bases (NaOH/KOH), as this will hydrolyze the imide ring of the target product.

-

-

Filtration: Filter the slurry. The solid retained is the enriched product; the filtrate contains the impurities.

-

Neutralization Wash: Wash the filter cake with deionized water, then with a small amount of 0.1 M HCl to ensure no trapped bicarbonate remains.

-

Drying: Dry the solid in a vacuum oven at 60 °C to constant weight.

Protocol B: Recrystallization (The Workhorse)

Rationale: Recrystallization removes non-polar byproducts and traces of isomers. Ethanol/Water is the preferred solvent system as it balances solubility (high in hot ethanol, low in water) and safety.

Reagents:

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Carbon (optional, for decolorization)

Step-by-Step Protocol:

-

Dissolution: Place the dried crude solid (from Protocol A) in a round-bottom flask. Add Ethanol (approx. 10–15 mL per gram of solid).

-

Heating: Heat the mixture to reflux (approx. 78 °C) with stirring.

-

Observation: If the solid does not dissolve completely, add more ethanol in small increments (1 mL) until a clear solution is obtained.

-

-

Hot Filtration (Optional): If insoluble dark particles (tars) remain, add activated carbon (5% w/w), stir for 5 minutes, and filter the hot solution through a pre-heated Celite pad.

-

Crystallization: Remove the heat source. Allow the solution to cool slowly to room temperature.

-

Optimization: Once at room temperature, adding water dropwise (anti-solvent) until slight turbidity persists, then cooling to 4 °C, can maximize yield.

-

-

Harvesting: Filter the crystals using a Buchner funnel.

-

Washing: Wash the crystals with cold (0 °C) Ethanol/Water (1:1 mixture).

-

Drying: Dry under high vacuum at 50–60 °C.

Protocol C: Sublimation (Ultra-High Purity)

Rationale: Phthalimides possess excellent sublimation characteristics. This method is recommended for generating analytical reference standards (>99.9% purity) or when solvent traces must be eliminated.

Equipment:

-

Cold-finger sublimation apparatus

-

High-vacuum pump (<0.1 mbar)

-

Oil bath or heating mantle

Step-by-Step Protocol:

-

Loading: Place the recrystallized solid in the bottom of the sublimation vessel.

-

Setup: Insert the cold finger (cooled with circulating ice water or dry ice/acetone). Apply vacuum.

-

Heating: Slowly heat the oil bath to 140–160 °C.

-

Note: The temperature must be sufficient to sublime the product but below its melting point to prevent "splashing" onto the cold finger.

-

-

Collection: The pure 4-fluoroisoindoline-1,3-dione will deposit as white needles on the cold finger. Impurities with lower volatility (salts, polymers) remain at the bottom.

-

Recovery: Stop heating, release vacuum carefully with nitrogen, and scrape the pure crystals from the cold finger.

Analytical Validation

Verify the purity of the isolated material using the following parameters:

| Technique | Parameter | Acceptance Criteria |

| HPLC | C18 Column, H₂O/MeCN gradient | >98.5% Area Under Curve |

| ¹H NMR | DMSO-d₆ | Integration of aromatic region (7.5–8.0 ppm) matches 4-fluoro substitution pattern. Absence of acid proton (~13 ppm).[5] |

| Melting Point | Capillary Method | Sharp range (e.g., 182–184 °C). Broad range indicates impurities. |

Visualization: Purification Workflow

Caption: Logical flow for the isolation of 4-fluoroisoindoline-1,3-dione, highlighting the critical bicarbonate wash step for acid removal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11859051, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. (Note: Contains physical property data relevant to the fluorinated isoindoline core). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (General reference for phthalimide recrystallization solvent selection). Retrieved from [Link]

-

Kyoto University. pKa Data Compiled by R. Williams. (Reference for pKa values of imides vs carboxylic acids). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 835616-60-9|2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 4. Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

Development of Anticancer Agents Using 4-Fluoroisoindoline-1,3-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-fluoroisoindoline-1,3-dione scaffold represents a privileged starting point in the design of novel anticancer therapeutics. The strategic incorporation of a fluorine atom onto the isoindoline-1,3-dione core can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, thereby improving the overall pharmacological profile of the resultant compounds. This comprehensive guide provides an in-depth exploration of the development of anticancer agents derived from this versatile scaffold. We will delve into the rationale behind its use, detailed synthetic protocols, robust methodologies for in vitro and in vivo evaluation, and an analysis of the underlying mechanisms of action. This document is intended to serve as a practical resource for researchers dedicated to advancing the frontier of cancer therapy.

Introduction: The Rationale for 4-Fluoroisoindoline-1,3-dione in Oncology

The isoindoline-1,3-dione moiety is a well-established pharmacophore present in a variety of bioactive molecules, including the notorious thalidomide and its immunomodulatory derivatives (IMiDs®) like lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit angiogenesis, and modulate the tumor microenvironment.

The introduction of a fluorine atom at the 4-position of the isoindoline-1,3-dione ring is a strategic design element aimed at enhancing the druglike properties of the molecule. Fluorine's high electronegativity and small van der Waals radius can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.

-

Enhanced Membrane Permeability: The lipophilicity of the molecule can be fine-tuned by the addition of fluorine, potentially improving its ability to cross cell membranes and reach intracellular targets.

-

Modulated Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target proteins, leading to increased binding affinity and potency.

This guide will provide the necessary protocols and theoretical background to empower researchers to synthesize and evaluate novel 4-fluoroisoindoline-1,3-dione derivatives as potential anticancer agents.

Synthesis of N-Substituted 4-Fluoroisoindoline-1,3-dione Derivatives

The synthesis of N-substituted 4-fluoroisoindoline-1,3-diones is typically achieved through the condensation of 4-fluorophthalic anhydride with a primary amine. This versatile reaction allows for the introduction of a wide range of substituents at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Protocol

This protocol describes a general method for the synthesis of N-substituted 4-fluoroisoindoline-1,3-diones.

Materials:

-

4-Fluorophthalic anhydride

-

Appropriate primary amine (e.g., aniline, benzylamine, or an aliphatic amine)

-

Glacial acetic acid or another suitable solvent (e.g., toluene, DMF)

-

Anhydrous sodium acetate (optional, as a catalyst)

-

Ethanol or methanol for recrystallization

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-fluorophthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid with gentle heating.

-

Add the primary amine (1 equivalent) to the solution. If the amine is a salt (e.g., hydrochloride), add anhydrous sodium acetate (1.1 equivalents) to liberate the free amine.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure N-substituted 4-fluoroisoindoline-1,3-dione.

-